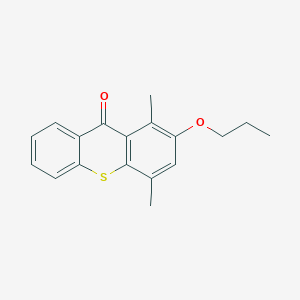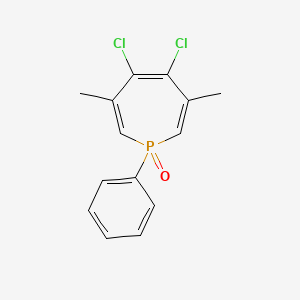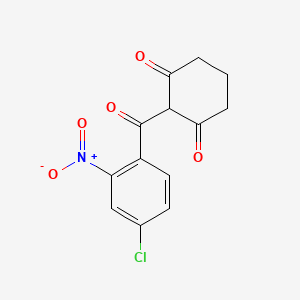![molecular formula C15H18N2O2 B14321545 4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid CAS No. 101184-12-7](/img/structure/B14321545.png)
4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid is a compound that features a benzoic acid moiety linked to an imidazole ring, which is further substituted with a 3-methylbutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid typically involves the formation of the imidazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions often include the use of nickel catalysts and the presence of functional groups such as aryl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoic acid derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated benzoic acid derivatives.
Applications De Recherche Scientifique
4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety may also contribute to the compound’s overall biological activity by interacting with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole derivatives: Compounds such as clemizole, etonitazene, and enviroxime.
Benzoic acid derivatives: Compounds like methyl benzoate and ethyl benzoate.
Uniqueness
4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the imidazole ring and the benzoic acid moiety allows for diverse interactions and applications, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
101184-12-7 |
|---|---|
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
4-[2-(3-methylbutyl)imidazol-1-yl]benzoic acid |
InChI |
InChI=1S/C15H18N2O2/c1-11(2)3-8-14-16-9-10-17(14)13-6-4-12(5-7-13)15(18)19/h4-7,9-11H,3,8H2,1-2H3,(H,18,19) |
Clé InChI |
CHIPWXNNTQHEIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1=NC=CN1C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




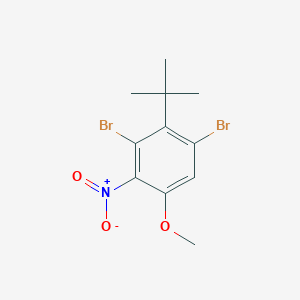

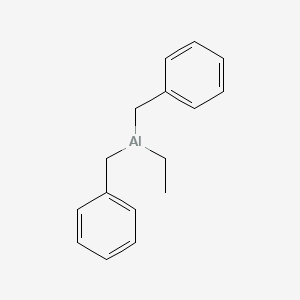
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)

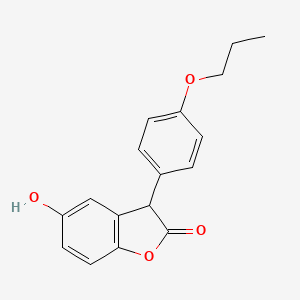
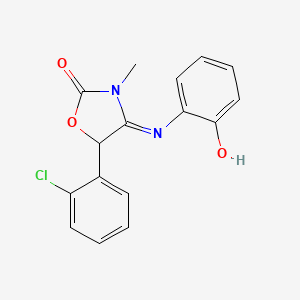
![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
